![molecular formula C28H42N6O5S B1665044 N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide CAS No. 118290-27-0](/img/structure/B1665044.png)

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide

Descripción general

Descripción

This compound is also known as AF-DX 384 . It is a subtype-selective antagonist that binds to the M2 muscarinic receptor . The M2 muscarinic receptor is one of the five subtypes of muscarinic receptors belonging to the family of G-protein-coupled receptors . These receptors are targets for multiple neurodegenerative diseases .

Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction . The thermostabilizing mutation S110R in M2 was predicted using a theoretical strategy . The Arg in the S110R mutant mimics the stabilizing role of the sodium cation, which is known to allosterically stabilize inactive states of class A GPCRs .Physical And Chemical Properties Analysis

The compound has a molecular formula of C27H38N6O2 . Its average mass is 478.631 Da and its monoisotopic mass is 478.30562 Da .Aplicaciones Científicas De Investigación

Muscarinic Acetylcholine Receptor Antagonist

AF-DX 384 acts as a potent antagonist of muscarinic M2/M4 receptors, which are part of the muscarinic class of acetylcholine receptors. This makes it valuable in research related to the nervous system and diseases affected by these receptors .

Positron Emission Tomography (PET) Studies

The compound has been used in PET studies to map the distribution of M2 receptors, providing insights into various neurological conditions .

Dementia Research

AF-DX 384 is utilized in studying the involvement of M2 and M4 muscarinic receptors in the development and treatment of dementia, offering potential pathways for therapeutic intervention .

Schizophrenia Research

It also aids in schizophrenia research by allowing scientists to understand the role of muscarinic receptors in the condition .

Cognitive Function Studies

The compound has been shown to reverse cognitive deficits induced by scopolamine in animal models, suggesting its utility in exploring cognitive function and impairment .

Mecanismo De Acción

Target of Action

AF-DX 384 acts as a selective antagonist of the muscarinic acetylcholine receptors, with selectivity for the M2 and M4 subtypes . These receptors play a crucial role in the nervous system, mediating various physiological responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.

Mode of Action

As an antagonist, AF-DX 384 binds to the M2 and M4 muscarinic acetylcholine receptors, thereby blocking their activation by acetylcholine . This prevents the downstream effects typically induced by receptor activation, altering the physiological response .

Biochemical Pathways

The antagonistic action of AF-DX 384 on M2 and M4 receptors affects various biochemical pathways. By blocking these receptors, it can modulate the activity of adenylate cyclase and phosphoinositide metabolism, both of which are key pathways in signal transduction .

Pharmacokinetics

This suggests that while AF-DX 384 can exert its effects in the peripheral system, its impact within the central nervous system may be limited .

Result of Action

The antagonistic action of AF-DX 384 on M2 and M4 receptors can lead to a variety of effects. For instance, it has been shown to reverse deficits in novel object recognition and passive avoidance in aged rats, as well as in young rats with impairments induced by scopolamine .

Propiedades

IUPAC Name |

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O2/c1-3-16-31(17-4-2)20-21-10-7-8-18-32(21)19-15-29-27(35)33-24-13-6-5-11-22(24)26(34)30-23-12-9-14-28-25(23)33/h5-6,9,11-14,21H,3-4,7-8,10,15-20H2,1-2H3,(H,29,35)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDYABXXPZNUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1CCCCN1CCNC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[2-[(dipropylamino)methyl]piperidin-1-yl]ethyl]-6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepine-11-carboxamide | |

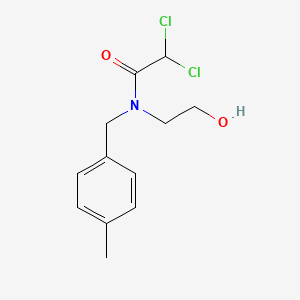

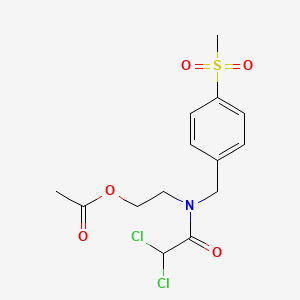

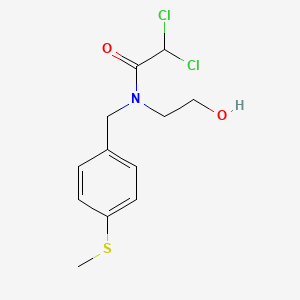

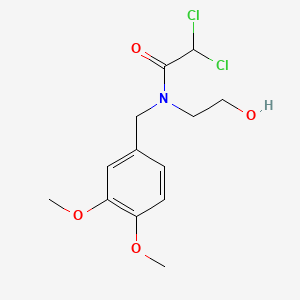

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

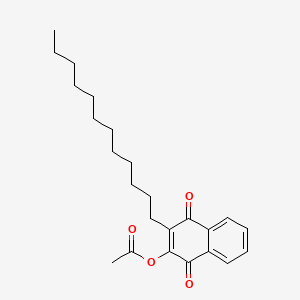

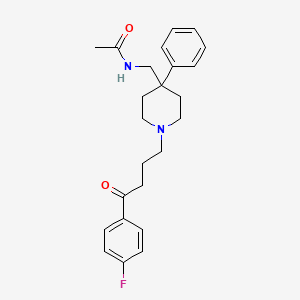

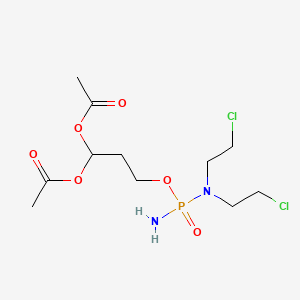

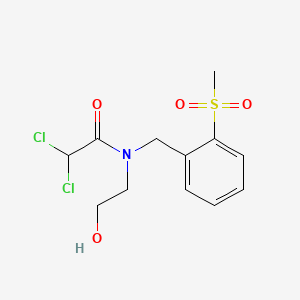

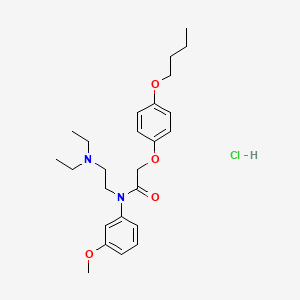

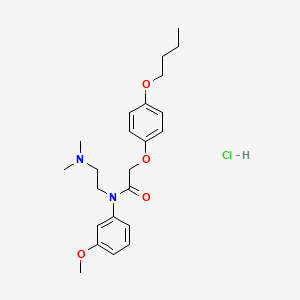

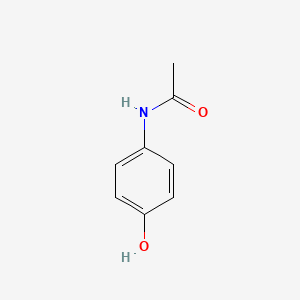

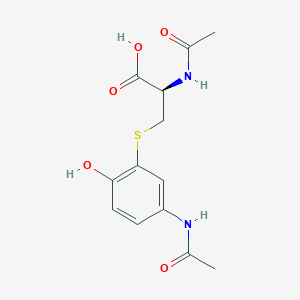

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.